Tyrphostin AG30

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

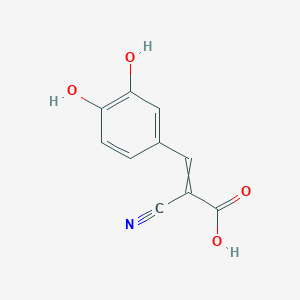

Molecular Formula |

C10H7NO4 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15) |

InChI Key |

CJMWBHLWSMKFSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Tyrphostin AG30: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By targeting the ATP-binding site of the EGFR's intracellular kinase domain, this compound effectively blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition has been shown to disrupt critical cellular processes mediated by EGFR, including cell proliferation and differentiation. Notably, this compound also interferes with the activation of Signal Transducer and Activator of Transcription 5 (STAT5), a key component of cytokine signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on EGFR and STAT5 signaling, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: EGFR Inhibition

This compound functions as a competitive inhibitor of ATP at the catalytic site of the EGFR tyrosine kinase.[1][2][3] This binding prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the EGFR and its substrates, a critical step in the activation of the receptor's enzymatic activity. The inhibition of EGFR autophosphorylation effectively blocks the initiation of downstream signaling cascades.

Quantitative Analysis of EGFR Inhibition

Table 1: Inhibitory Activity of Related Tyrphostin Compounds

| Compound | Target Kinase | IC50 | Reference |

| Tyrphostin AG1478 | EGFR | ~3 nM | [4] |

Note: Data for this compound is not currently available in the public domain. This table is provided for contextual understanding of the tyrphostin family of inhibitors.

Impact on Downstream Signaling Pathways

The inhibition of EGFR by this compound has significant consequences for downstream signaling pathways that regulate cell growth, proliferation, and survival.

Inhibition of STAT5 Activation

A key downstream effect of this compound is the inhibition of STAT5 activation.[1][2][3] STAT5 is a transcription factor that plays a crucial role in the signaling of various cytokines and growth factors. Upon activation, typically through phosphorylation by receptor-associated kinases like JAKs or the intrinsic kinase activity of receptors like EGFR, STAT5 dimerizes, translocates to the nucleus, and regulates the expression of target genes involved in cell proliferation and differentiation. This compound has been shown to selectively inhibit the self-renewal induction by c-ErbB (a homolog of EGFR) and to inhibit the activation of STAT5 by c-ErbB in primary erythroblasts.[2]

Caption: Inhibition of EGFR-mediated STAT5 activation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the mechanism of action of this compound. These are based on established protocols for similar kinase inhibitors.

In Vitro EGFR Kinase Inhibition Assay

This assay is designed to quantify the inhibitory effect of this compound on the kinase activity of purified, recombinant EGFR.

Materials:

-

Recombinant human EGFR (active)

-

This compound (dissolved in DMSO)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar kinase activity detection system

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the EGFR enzyme and the peptide substrate in Kinase Buffer to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Buffer to each well. The final ATP concentration should be at or near the Km for EGFR.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Cellular Assay for STAT5 Phosphorylation

This protocol describes a method to assess the effect of this compound on STAT5 phosphorylation in a cellular context using Western blotting.

Materials:

-

A suitable cell line expressing EGFR and STAT5 (e.g., hematopoietic progenitor cells)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

EGF or other appropriate stimulus

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting equipment

Procedure:

-

Seed cells in appropriate culture plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with a predetermined concentration of EGF for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.

-

Quantify the band intensities to determine the relative levels of phosphorylated STAT5.

Conclusion

This compound is a valuable research tool for investigating EGFR-mediated signaling pathways. Its potent and selective inhibition of EGFR tyrosine kinase activity, leading to the downstream suppression of STAT5 activation, underscores its potential for dissecting the complex roles of these pathways in cell proliferation and differentiation. The experimental protocols provided in this guide offer a framework for the quantitative and qualitative assessment of this compound's mechanism of action in both in vitro and cellular systems. Further research is warranted to fully elucidate the complete kinase selectivity profile and in vivo efficacy of this compound.

References

Tyrphostin AG30: A Technical Guide to its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key regulator of cellular growth, proliferation, and differentiation.[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its primary molecular target, the associated signaling pathways, and the experimental protocols used to characterize its inhibitory activity. The document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Introduction to this compound

Tyrphostins are a class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases. This compound has been identified as a specific inhibitor of EGFR, a member of the ErbB family of receptor tyrosine kinases.[1][2][3] Overexpression or mutation of EGFR is a common feature in various human cancers, making it a prime target for therapeutic intervention. This compound also demonstrates inhibitory effects on the downstream signaling molecule STAT5, which is activated by the related receptor c-ErbB.[1][2][3]

Primary Target: Epidermal Growth Factor Receptor (EGFR)

The primary molecular target of this compound is the Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1. EGFR is a transmembrane glycoprotein that, upon binding to its ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling pathways that regulate critical cellular processes.

EGFR Signaling Pathway

The activation of EGFR triggers two main signaling cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately lead to the transcription of genes involved in cell proliferation, survival, and differentiation. This compound, by inhibiting the tyrosine kinase activity of EGFR, blocks the initiation of these downstream signals.

Figure 1: EGFR Signaling Pathway and Inhibition by this compound.

Secondary Target: Inhibition of STAT5 Activation

In addition to its direct effect on EGFR, this compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5) that is induced by the receptor tyrosine kinase c-ErbB.[1][2][3] c-ErbB, a member of the same family as EGFR, plays a role in the self-renewal of certain cell types, such as primary erythroblasts. The inhibition of STAT5 activation suggests a broader impact of this compound on related signaling pathways.

c-ErbB/STAT5 Signaling Pathway

Upon ligand binding and activation, c-ErbB recruits and phosphorylates STAT5. Phosphorylated STAT5 then dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell proliferation and differentiation.

References

Tyrphostin AG30: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG30 is a member of the tyrphostin family of compounds, recognized for their potent and selective inhibition of protein tyrosine kinases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, with a primary focus on its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document includes detailed experimental protocols, a summary of available quantitative data, and visualizations of key signaling pathways and experimental workflows to support researchers and professionals in the field of drug discovery and development.

Discovery and Development

The discovery of tyrphostins in the late 1980s by Dr. Alex Levitzki and his team marked a significant milestone in the rational design of enzyme inhibitors.[1] These synthetic compounds were developed as potent and specific inhibitors of protein tyrosine kinases, which play a crucial role in cellular signal transduction pathways.[1][2] The hyperactivity of these kinases is often implicated in proliferative diseases, making them a key target for therapeutic intervention.[2]

Tyrphostins, including AG30, are low molecular weight molecules designed to be structurally similar to the tyrosine substrate of these kinases.[2] This structural mimicry allows them to competitively block the substrate-binding site of the kinase domain, thereby inhibiting its activity.[2] this compound, a benzylidenemalononitrile derivative, has been identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] Its inhibitory action has been shown to selectively block the self-renewal induction by c-ErbB and to inhibit the activation of STAT5 in primary erythroblasts.[3][4]

Synthesis of this compound

The synthesis of this compound, like other tyrphostins, is typically achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, such as a malonate derivative.

General Synthesis Scheme:

References

Tyrphostin AG30: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG30 is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors.[1] It is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a critical target for therapeutic intervention. This compound has been shown to not only inhibit EGFR but also to modulate downstream signaling molecules, notably the Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Properties and Structure

This compound is a small organic molecule with a well-defined chemical structure. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | Inferred from structure |

| Molecular Formula | C₁₀H₇NO₄ | [1] |

| Molecular Weight | 205.17 g/mol | [1] |

| CAS Number | 122520-79-0 | [1] |

| SMILES String | O=C(O)C(=C/c1ccc(O)c(O)c1)C#N | [1] |

| Appearance | Solid | N/A |

| Solubility | DMSO: 41 mg/mL (199.83 mM), Ethanol: 3 mg/mL | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year, -20°C for 1 month | [1] |

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of EGFR tyrosine kinase activity. By binding to the ATP-binding site of the EGFR kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.

One of the key downstream pathways affected by this compound is the STAT5 signaling pathway.[1][2] Upon activation, EGFR can phosphorylate and activate STAT5, which then translocates to the nucleus to regulate the transcription of genes involved in cell survival and proliferation.[3] this compound has been demonstrated to inhibit the activation of STAT5 by c-ErbB, a member of the EGFR family.[1][2] The inhibitory action of this compound on the EGFR-STAT5 signaling axis is a crucial aspect of its anti-proliferative effects.

Signaling Pathway Diagram

Caption: EGFR-STAT5 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound against various cell lines has been evaluated. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of a compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| RT4 | Transitional Cell Carcinoma | ~3-16 | [4] |

| J82 | Transitional Cell Carcinoma | ~3-16 | [4] |

| T24 | Transitional Cell Carcinoma | ~3-16 | [4] |

| A-198 | Renal Cell Carcinoma | ~3-16 | [4] |

| Caki-1 | Renal Cell Carcinoma | ~3-16 | [4] |

| Caki-2 | Renal Cell Carcinoma | ~3-16 | [4] |

Experimental Protocols

In Vitro EGFR Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound on EGFR kinase.

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Materials:

-

Recombinant human EGFR (active)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. A typical starting concentration range would be from 1 nM to 100 µM.

-

In a 96-well plate, add 2.5 µL of the this compound dilutions or DMSO (vehicle control).

-

Add 5 µL of a solution containing recombinant EGFR to each well. The final enzyme concentration should be optimized for linear reaction kinetics.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare a 2X ATP/substrate solution in kinase buffer. The final ATP concentration should be close to its Km for EGFR.

-

Initiate the kinase reaction by adding 12.5 µL of the 2X ATP/substrate solution to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear phase.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Caption: Workflow for a cell viability MTT assay.

Materials:

-

Cancer cell line of interest (e.g., A431, which overexpresses EGFR)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.1 µM to 100 µM.

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of EGFR and STAT5 Phosphorylation

This protocol is used to detect the phosphorylation status of EGFR and STAT5 in cells treated with this compound.

Caption: Workflow for Western blot analysis of protein phosphorylation.

Materials:

-

Cell line of interest

-

This compound

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-EGFR (e.g., Tyr1068)

-

Rabbit anti-EGFR

-

Rabbit anti-phospho-STAT5 (e.g., Tyr694)

-

Rabbit anti-STAT5

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C. Recommended dilutions: p-EGFR (1:1000), EGFR (1:1000), p-STAT5 (1:1000), STAT5 (1:1000), β-actin (1:5000).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on EGFR and STAT5 phosphorylation.

Conclusion

This compound is a valuable research tool for studying EGFR-mediated signaling pathways and their role in cancer. Its ability to selectively inhibit EGFR and modulate downstream effectors like STAT5 makes it a compound of interest for further investigation in drug development. The protocols provided in this guide offer a framework for researchers to characterize the activity of this compound and similar compounds in a laboratory setting. As with any experimental work, optimization of these protocols for specific cell lines and conditions is recommended for achieving robust and reproducible results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nuclear epidermal growth factor receptor (EGFR) interacts with signal transducer and activator of transcription 5 (STAT5) in activating Aurora-A gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative effects of tyrosine kinase inhibitors (tyrphostins) on human bladder and renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrphostin AG30: A Technical Guide for Researchers in Protein Tyrosine Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG30 is a member of the tyrphostin family of synthetic compounds, which are recognized for their ability to inhibit protein tyrosine kinases (PTKs). PTKs are a class of enzymes crucial in the regulation of various cellular processes, including growth, differentiation, and metabolism. Dysregulation of PTK activity is frequently implicated in the pathogenesis of diseases such as cancer, making them a significant target for therapeutic intervention. This compound has been identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many epithelial malignancies.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its use in research settings.

Chemical and Physical Properties

This compound is a small organic molecule with the following properties:

| Property | Value |

| Chemical Name | 2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide |

| Molecular Formula | C₁₀H₇NO₄ |

| Molecular Weight | 205.17 g/mol |

| CAS Number | 122520-79-0 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO (41 mg/mL) and Ethanol (3 mg/mL); Insoluble in water.[2] |

Mechanism of Action

This compound functions as a competitive inhibitor of the EGFR tyrosine kinase.[1] It targets the ATP-binding site within the catalytic domain of the receptor, thereby preventing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This inhibition of autophosphorylation and subsequent downstream signaling effectively blocks the activation of pathways that drive cell proliferation and survival. Specifically, this compound has been shown to selectively inhibit the self-renewal induction by c-ErbB and to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5) in primary erythroblasts.[1][2]

Quantitative Data

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Target | Cell Line/System | Value | Reference |

| IC₅₀ | EGFR | In vitro kinase assay | 25 µM | [3] |

Signaling Pathways

This compound primarily exerts its effects by inhibiting the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various adaptor proteins and enzymes. This initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, which ultimately regulate gene expression and cellular responses like proliferation, survival, and migration. By blocking the initial autophosphorylation of EGFR, this compound effectively dampens these downstream signals. A key demonstrated effect of this compound is the inhibition of STAT5 activation.[1][2]

Caption: EGFR signaling pathway inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro EGFR Kinase Assay

This protocol is for determining the IC₅₀ value of this compound against EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[4]

-

ATP

-

Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).[4]

-

Add 2 µL of recombinant EGFR enzyme solution to each well.[4]

-

Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction.[4]

-

Incubate the plate at room temperature for 60 minutes.[4]

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for an in vitro EGFR kinase assay.

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the proliferation of cancer cell lines (e.g., A431).

Materials:

-

A431 cells (or other EGFR-overexpressing cell line)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed A431 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[6]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

Western Blotting for EGFR Phosphorylation

This protocol is for determining the effect of this compound on the phosphorylation of EGFR in cells.

Materials:

-

A431 cells (or other suitable cell line)

-

Serum-free cell culture medium

-

This compound stock solution (in DMSO)

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence detection reagent

Procedure:

-

Seed A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 16-24 hours.[7]

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.[7]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.[7]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.[7]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with antibodies for total EGFR and β-actin as loading controls.

Conclusion

This compound is a valuable research tool for studying EGFR-mediated signaling pathways and for investigating the potential of EGFR inhibition in various disease models, particularly in cancer. Its selectivity for EGFR allows for targeted investigations into the roles of this receptor in cellular processes. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in the laboratory, enabling researchers to further elucidate the complexities of protein tyrosine kinase signaling and to explore novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. promega.com.cn [promega.com.cn]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

The Role of Tyrphostin AG30 in Signal Transduction Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tyrphostin AG30, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document details its mechanism of action, its application in studying signal transduction pathways, and provides detailed protocols for key experimental procedures.

Core Concepts: this compound as a Molecular Probe

This compound belongs to the tyrphostin family of synthetic protein tyrosine kinase inhibitors. It functions as an ATP-competitive inhibitor, targeting the catalytic domain of EGFR. By blocking the autophosphorylation of EGFR upon ligand binding, this compound effectively abrogates the initiation of downstream signaling cascades. This makes it an invaluable tool for dissecting the intricate roles of EGFR-mediated signaling in various cellular processes, including proliferation, differentiation, and apoptosis. Its selectivity for EGFR over other tyrosine kinases allows for targeted investigation of EGFR-specific pathways.

Quantitative Data on this compound and Related Compounds

The inhibitory activity of tyrphostins is quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the available quantitative data for this compound and other relevant tyrphostins, highlighting their selectivity.

| Compound | Target Kinase | IC50 | Reference |

| This compound | EGFR | 25 µM | [1] |

| Tyrphostin AG18 | EGFR | 35 µM | [1] |

| Tyrphostin AG555 | EGFR | Considerably more potent than AG18 | [2] |

| Tyrphostin AG490 | JAK2 | ~10 µM | [3] |

| EGFR | 0.1 µM | [3] | |

| ErbB2 | 13.5 µM | [3] |

Key Signaling Pathways Modulated by this compound

This compound primarily impacts signaling pathways directly downstream of EGFR. Its inhibitory action allows for the elucidation of the specific contributions of these pathways to cellular phenotypes.

The EGFR Signaling Cascade

Upon activation by ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades.

Caption: EGFR signaling pathways and the inhibitory action of this compound.

Downstream Cascades Affected

-

Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival. Inhibition of EGFR by this compound prevents the activation of Ras and the subsequent phosphorylation cascade, leading to cell cycle arrest.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. By blocking EGFR, this compound inhibits the activation of PI3K, leading to the deactivation of Akt and mTOR, which can induce apoptosis.

-

JAK/STAT Pathway: EGFR can also activate the JAK/STAT pathway, which is involved in cytokine signaling and immune responses. This compound has been shown to inhibit the activation of STAT5, a key component of this pathway.[4]

Experimental Protocols

The following are detailed protocols for key experiments used to study the effects of this compound.

Western Blot Analysis of EGFR Phosphorylation

This protocol allows for the quantitative analysis of the inhibition of EGFR autophosphorylation by this compound.

Materials:

-

Cell line expressing EGFR (e.g., A431, MCF-7)

-

This compound (dissolved in DMSO)

-

EGF

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours.

-

Pre-treat cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

-

Cell Lysis: Immediately place the culture plates on ice, aspirate the media, and wash twice with ice-cold PBS.

-

Add 1 mL of ice-cold lysis buffer per 10 cm plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-phospho-EGFR and anti-total-EGFR, typically at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR.

Caption: Workflow for Western Blot analysis of EGFR phosphorylation.

Immunoprecipitation of EGFR

This protocol is used to isolate EGFR and its binding partners to study the effects of this compound on protein-protein interactions.

Materials:

-

Cell lysate (prepared as in the Western Blot protocol)

-

Anti-EGFR antibody for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2X Laemmli sample buffer)

Procedure:

-

Pre-clearing the Lysate (Optional): Add 20 µL of Protein A/G beads to 1 mg of cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation:

-

Add 1-5 µg of anti-EGFR antibody to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add 30 µL of Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 1000 x g for 1 minute).

-

Carefully aspirate the supernatant.

-

Resuspend the beads in 1 mL of ice-cold wash buffer.

-

Repeat the wash step 3-4 times.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add 30-50 µL of 2X Laemmli sample buffer to the beads.

-

Boil for 5-10 minutes to elute and denature the proteins.

-

Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

-

-

Analysis: Proceed with Western blot analysis to detect EGFR and co-immunoprecipitated proteins.

Caption: Workflow for Immunoprecipitation of EGFR.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity in response to this compound.

Materials:

-

Cells of interest

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cells treated with this compound, identifying potential cell cycle arrest.

Materials:

-

Cells of interest

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with this compound (and vehicle control) for the desired time period (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Fixation:

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Conclusion

This compound is a powerful and selective tool for investigating EGFR-mediated signal transduction. Its ability to specifically inhibit EGFR allows researchers to dissect the complex downstream signaling networks and their roles in cellular function and disease. The protocols and data presented in this guide provide a solid foundation for utilizing this compound in signal transduction studies, contributing to a deeper understanding of cellular signaling and the development of targeted therapies.

References

Tyrphostin AG30: A Technical Guide to Inhibiting c-ErbB Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the c-ErbB family of receptor tyrosine kinases.[1][2][3] This family, which also includes HER2/c-ErbB2, HER3/c-ErbB3, and HER4/c-ErbB4, plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of c-ErbB signaling is a hallmark of many cancers, making these receptors prime targets for therapeutic intervention. This compound has been shown to selectively inhibit the self-renewal induction by c-ErbB and to block the activation of downstream signaling molecules such as STAT5 in primary erythroblasts, highlighting its potential as a tool for both basic research and drug development.[1][2][3]

This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its use in studying c-ErbB signaling.

Data Presentation: Inhibitory Activity of this compound and Related Compounds

| Compound | Target | IC50 | Cell Line / Assay Conditions | Reference |

| This compound | EGFR (ErbB1) | Data not available | ||

| HER2 (ErbB2) | Data not available | |||

| ErbB3 | Data not available | |||

| ErbB4 | Data not available | |||

| Tyrphostin AG1478 | EGFR (ErbB1) | ~3 nM | In vitro | [4] |

| Tyrphostin AG879 | HER2 (ErbB2) | 1 µM | [5][6] | |

| PDGFR | 100 µM | [5][6] | ||

| EGFR | 500 µM | [5][6] | ||

| Tyrphostin AG490 | EGFR | 2 µM | [7] | |

| HER2 (ErbB2) | 13.5 µM | [7] | ||

| Tyrphostin AG528 | EGFR | 4.9 µM | [8] | |

| HER2 (ErbB2) | 2.1 µM | [8] |

Signaling Pathways and Mechanism of Action

The c-ErbB signaling network is initiated by ligand binding, leading to receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which drive cellular responses like proliferation and survival. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of EGFR, thereby preventing this initial phosphorylation event and inhibiting the entire downstream signaling cascade.

References

- 1. Tyrphostin ErbB2 Inhibitors AG825 and AG879 Have Non-specific Suppressive Effects on gp130/ STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Understanding STAT5 Activation and its Inhibition by Tyrphostin AG30: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Constitutive activation of STAT5 is implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the STAT5 activation pathway, with a particular focus on its modulation by Tyrphostin AG30, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By inhibiting EGFR, this compound effectively blocks the downstream activation of STAT5, offering a promising avenue for cancer therapy. This document details the underlying signaling mechanisms, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the relevant pathways and workflows.

Data Presentation: The Impact of this compound on STAT5 Signaling

To provide a framework for quantitative analysis, this section presents data on related Tyrphostin compounds and their effects on cell viability and STAT5-related signaling. This information can serve as a valuable reference for designing experiments with this compound.

| Compound | Target | Cell Line | Assay | IC50 | Reference |

| Tyrphostin AG490 | JAK3/STAT5 | Human T cells | IL-2-mediated proliferation | ~25 µM | [2][3] |

| Tyrphostin AG1296 | PDGFR | PLX4032-resistant melanoma cells | Cell Viability | Not specified | [4] |

Signaling Pathways

The activation of STAT5 is a multi-step process initiated by the binding of growth factors, such as Epidermal Growth Factor (EGF), to their cognate receptor tyrosine kinases, like EGFR. This binding event triggers a cascade of intracellular signaling events, culminating in the transcriptional regulation of target genes involved in cell growth and survival.

The EGFR-STAT5 Signaling Pathway

The canonical EGFR-STAT5 signaling pathway is a crucial axis in cellular communication. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.

Experimental Workflows

To investigate the effects of this compound on STAT5 activation and its downstream consequences, a series of well-established molecular and cellular biology techniques are employed. The following diagrams outline the typical workflows for these key experiments.

Western Blotting for Phospho-STAT5

This workflow is used to detect and quantify the levels of phosphorylated STAT5 (p-STAT5), the active form of the protein, in response to treatment with this compound.

Immunoprecipitation of STAT5

Immunoprecipitation is employed to isolate STAT5 and its interacting proteins, allowing for the study of protein-protein interactions within the signaling complex.

Experimental Protocols

Western Blotting for Phospho-STAT5 (p-STAT5)

Objective: To determine the levels of tyrosine-phosphorylated STAT5 in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound (in DMSO)

-

RIPA buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody: Rabbit anti-phospho-STAT5 (Tyr694)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time. Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-p-STAT5 primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total STAT5 to normalize for protein loading.

Immunoprecipitation (IP) of STAT5

Objective: To isolate STAT5 and its binding partners from cell lysates.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)

-

Primary antibody: Rabbit anti-STAT5

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS sample buffer)

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-STAT5 antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.

-

Capture: Add fresh Protein A/G beads to the lysate to capture the antibody-antigen complexes.

-

Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against STAT5 and potential interacting partners.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Conclusion

This compound presents a compelling strategy for the inhibition of STAT5 signaling through its potent and selective targeting of the upstream kinase, EGFR. The technical information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate the therapeutic potential of targeting the EGFR-STAT5 axis. Further quantitative studies to determine the direct inhibitory concentration of this compound on STAT5 phosphorylation will be invaluable in advancing our understanding and application of this promising anti-cancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Tyrphostin AG-490 inhibits cytokine-mediated JAK3/STAT5a/b signal transduction and cellular proliferation of antigen-activated human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrphostin AG1296, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Tyrphostin AG30 in High-Throughput Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Its ability to interfere with the EGFR signaling pathway makes it a valuable tool in cancer research and a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel EGFR inhibitors. This technical guide provides an in-depth overview of the application of this compound in HTS assays, detailing its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by competing with ATP for the binding site on the intracellular kinase domain of EGFR. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades that regulate critical cellular processes such as proliferation, differentiation, and survival.[3][4]

The EGFR signaling pathway is a complex network of molecular interactions. Upon activation by ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues on its cytoplasmic tail. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, leading to the activation of major downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5][6] By inhibiting the initial phosphorylation event, this compound effectively shuts down these signaling cascades.

Data Presentation: Performance in HTS Assays

A key metric for evaluating HTS assay performance is the Z'-factor, which quantifies the separation between the positive and negative controls.[7][8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7][8]

| Parameter | Description | Typical Value/Range | Reference |

| Compound | This compound | - | [1] |

| Target | EGFR Tyrosine Kinase | - | [2] |

| Assay Type | Biochemical (Kinase Activity) or Cell-Based (Phosphorylation) | - | [9] |

| IC50 (Biochemical) | Concentration for 50% inhibition of kinase activity. | Expected in the low micromolar to nanomolar range. | Inferred from similar compounds[10][11] |

| IC50 (Cell-Based) | Concentration for 50% inhibition of cellular EGFR phosphorylation. | Expected in the low micromolar range. | Inferred from similar compounds[10][11] |

| Z'-Factor | A measure of assay quality. | > 0.5 for a robust assay. | [9] |

Experimental Protocols

Below are detailed methodologies for both biochemical and cell-based HTS assays to evaluate EGFR inhibitors like this compound.

Biochemical HTS Assay for EGFR Kinase Activity

This protocol is adapted from a high-throughput screening workflow for aurora kinase inhibitors and is suitable for EGFR.[12]

Objective: To measure the direct inhibitory effect of compounds on the enzymatic activity of recombinant EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl, 20 mM KCl, 20 mM MgCl2, 0.4 µM ATP, 0.4 mM DTT, pH 7.5)

-

ATP solution

-

Peptide substrate for EGFR (e.g., a biotinylated synthetic peptide)

-

This compound (as a reference inhibitor)

-

Test compounds dissolved in DMSO

-

ATP detection reagent (e.g., Kinase-Glo™)

-

384-well white, opaque plates

-

Plate reader capable of luminescence detection

Workflow:

Procedure:

-

Compound Plating: Dispense test compounds and this compound (as a positive control for inhibition) at various concentrations into a 384-well plate. Also, include wells with only DMSO as a negative control (no inhibition).

-

Enzyme and Substrate Addition: Add a solution containing the EGFR kinase and the peptide substrate to each well.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Add ATP to each well to start the kinase reaction.

-

Kinase Reaction: Incubate the plate at room temperature for a specific duration (e.g., 60 minutes).

-

Signal Detection: Add the ATP detection reagent (e.g., Kinase-Glo™) to each well. This reagent measures the amount of ATP remaining in the well; a lower signal indicates higher kinase activity (more ATP consumed).

-

Signal Readout: After a brief incubation, measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values. Calculate the Z'-factor for the assay plate to assess its quality.

Cell-Based HTS Assay for EGFR Phosphorylation

This protocol is based on a high-throughput cell-based assay for identifying inhibitors of a mutant EGFR pathway.[9]

Objective: To measure the inhibitory effect of compounds on EGFR autophosphorylation in a cellular context.

Materials:

-

A cell line with high EGFR expression (e.g., A431 cells)

-

Cell culture medium and supplements

-

This compound (as a reference inhibitor)

-

Test compounds dissolved in DMSO

-

EGF solution

-

Lysis buffer

-

Assay plates (e.g., 384-well format)

-

Detection reagents for phosphorylated EGFR (e.g., AlphaScreen SureFire or HTRF)

-

Plate reader capable of detecting the assay signal (e.g., AlphaScreen or HTRF reader)

Workflow:

Procedure:

-

Cell Seeding: Seed A431 cells into 384-well plates and allow them to adhere overnight.

-

Compound Addition: Add test compounds and this compound to the wells at various concentrations. Include DMSO-only wells as a negative control.

-

Compound Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 1-2 hours).

-

EGFR Stimulation: Add EGF to the wells to stimulate EGFR phosphorylation. Wells for the negative control (basal phosphorylation) should receive vehicle instead of EGF.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Detection: Add the detection reagents (e.g., AlphaLISA acceptor beads conjugated to an anti-phospho-EGFR antibody and donor beads conjugated to an anti-total-EGFR antibody).

-

Incubation: Incubate the plate to allow for the formation of the detection complex.

-

Signal Readout: Read the plate on an appropriate plate reader.

-

Data Analysis: Normalize the signal of phosphorylated EGFR to total EGFR. Calculate the percent inhibition for each compound and determine the IC50 values. Calculate the Z'-factor for the assay.

Conclusion

This compound is a valuable tool for researchers and drug discovery professionals working on EGFR-targeted therapies. Its well-defined mechanism of action as a selective EGFR tyrosine kinase inhibitor makes it an excellent reference compound for HTS assays. The protocols and data interpretation guidelines presented in this technical guide provide a solid foundation for the successful implementation of this compound in high-throughput screening campaigns to identify and characterize novel EGFR inhibitors. The use of robust and well-validated assays, as indicated by a high Z'-factor, is critical for the reliability and success of any HTS effort.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. researchgate.net [researchgate.net]

- 10. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]

- 11. selleckchem.com [selleckchem.com]

- 12. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Tyrphostin AG30: An In-depth Technical Guide to its Initial Studies and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG30 is a member of the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases (PTKs).[1] As a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, this compound has been a valuable tool in elucidating the roles of EGFR signaling in various cellular processes.[1][2] Initial studies have focused on its ability to modulate cell proliferation and differentiation, particularly in the context of erythroid cells, and its impact on downstream signaling pathways.[1] This technical guide provides a comprehensive overview of the initial studies and characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Characterization of this compound

This compound is characterized as a potent and selective inhibitor of EGFR.[1][2] Its inhibitory action is directed at the tyrosine kinase domain of the receptor, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.[1] One of the key initial findings was its ability to selectively inhibit the self-renewal induction by c-ErbB, an avian homolog of the EGFR.[1] Furthermore, this compound was shown to effectively inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5) by c-ErbB in primary erythroblasts, highlighting its influence on the JAK/STAT pathway downstream of receptor tyrosine kinase activation.[1] These early studies established this compound as a critical tool for investigating the distinct roles of receptor tyrosine kinases like c-ErbB and c-Kit in regulating the delicate balance between erythroid cell proliferation and differentiation.[1]

Data Presentation

The following table summarizes the available quantitative data from the initial characterization of this compound.

| Parameter | Value | Target/System | Reference |

| IC50 | 25 µM | Inhibition of EGFR-mediated phosphorylation of an exogenous substrate |

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial characterization of this compound are provided below.

EGFR Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well microplate

-

Plate reader capable of measuring absorbance or radioactivity

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in kinase buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add the recombinant EGFR kinase domain to each well.

-

Add the various concentrations of this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP (often radiolabeled, e.g., [γ-33P]ATP).

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Terminate the reaction (e.g., by adding a stop solution containing EDTA).

-

Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

-

Wash the filter membrane to remove unincorporated ATP.

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or spectrophotometry for colorimetric assays).

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell proliferation.

Materials:

-

Target cells (e.g., erythroid progenitor cells, cancer cell lines)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Target cells

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with various concentrations of this compound or vehicle control for the desired time period.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells with cold PBS (Phosphate-Buffered Saline).

-

Resuspend the cell pellet in the provided 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Distinguish between viable cells (Annexin V-FITC and PI negative), early apoptotic cells (Annexin V-FITC positive and PI negative), late apoptotic/necrotic cells (Annexin V-FITC and PI positive), and necrotic cells (Annexin V-FITC negative and PI positive).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing this compound.

References

Tyrphostin AG30: A Technical Guide for Cancer Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it serves as a valuable tool in basic cancer cell biology research to investigate the roles of EGFR signaling in cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a common driver in a variety of cancers, making targeted inhibitors like this compound essential for elucidating molecular mechanisms and exploring potential therapeutic strategies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro experiments.

Mechanism of Action

This compound exerts its biological effects primarily by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). By competing with ATP for its binding site on the intracellular kinase domain of EGFR, this compound prevents the autophosphorylation of the receptor that is crucial for the activation of downstream signaling cascades.[1][2] This inhibition leads to the downstream suppression of pathways critical for cancer cell proliferation and survival, notably the STAT5 pathway.[2][3] The blockade of EGFR signaling by this compound can induce cell cycle arrest and promote apoptosis in cancer cells that are dependent on this pathway for their growth.

Data Presentation

The inhibitory activity of this compound and related tyrphostins has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. While a comprehensive table of IC50 values for this compound across a wide range of cancer cell lines is not available in a single source, the following table summarizes available data for related tyrphostins to provide a comparative context for its efficacy.

| Tyrphostin | Cell Line | Cancer Type | IC50 (µM) | Reference |

| AG17 | MiaPaCa-2 | Pancreatic Cancer | - | [4] |

| AG17 | Panc-1 | Pancreatic Cancer | - | [4] |

| AG17 | CAV | Pancreatic Cancer | - | [4] |

| AG957 | K562 | Chronic Myelogenous Leukemia | <50 | [1] |

| AG1296 | RH30 | Rhabdomyosarcoma | - | [5] |

| AG1296 | RD | Rhabdomyosarcoma | - | [5] |

| Tyrphostin A9 | HCT-116 | Colorectal Carcinoma | - | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide step-by-step protocols for key assays used to characterize the effects of this compound on cancer cells.

Preparation of this compound Stock and Working Solutions

Proper preparation of the inhibitor is the first critical step for any in vitro experiment.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

-

Cell culture medium

Protocol:

-

Stock Solution Preparation (e.g., 20 mM):

-

Calculate the amount of this compound powder needed to make a 20 mM stock solution in DMSO. The molecular weight of this compound is 205.17 g/mol .

-

Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound and dissolve it in the appropriate volume of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in pre-warmed, sterile cell culture medium.

-

For example, to prepare a 20 µM working solution from a 20 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 20 mM stock to 999 µL of cell culture medium).

-

Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

-

Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound working solutions

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-